2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol

Physicochemical profiling Lead-likeness Fragment-based drug discovery

2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol (CAS 1514559-24-0) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a methyl group at the 5-position and a 2-hydroxyethyl chain. With a molecular formula of C₅H₈N₂O₂ and a molecular weight of 128.13 g/mol, it belongs to the class of 2,5-disubstituted-1,3,4-oxadiazoles, a scaffold widely recognized in medicinal chemistry and materials science for its metabolic stability and hydrogen-bonding capacity.

Molecular Formula C5H8N2O2
Molecular Weight 128.131
CAS No. 1514559-24-0
Cat. No. B2544791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol
CAS1514559-24-0
Molecular FormulaC5H8N2O2
Molecular Weight128.131
Structural Identifiers
SMILESCC1=NN=C(O1)CCO
InChIInChI=1S/C5H8N2O2/c1-4-6-7-5(9-4)2-3-8/h8H,2-3H2,1H3
InChIKeyNZRGMYXITFOSJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol CAS 1514559-24-0 – A Low Molecular Weight Oxadiazole Building Block


2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol (CAS 1514559-24-0) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a methyl group at the 5-position and a 2-hydroxyethyl chain [1]. With a molecular formula of C₅H₈N₂O₂ and a molecular weight of 128.13 g/mol, it belongs to the class of 2,5-disubstituted-1,3,4-oxadiazoles, a scaffold widely recognized in medicinal chemistry and materials science for its metabolic stability and hydrogen-bonding capacity [2]. This compound is commercially available as a research intermediate, with suppliers such as Biosynth and ChemScene offering it at purities of ≥95%, stored under dry, refrigerated (2-8°C) conditions . Its primary utility lies in its role as a synthetic precursor to more elaborate oxadiazole-containing pharmacophores, leveraging its primary alcohol handle for further derivatization.

Why 2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol Cannot Be Simply Replaced by Other Oxadiazole Building Blocks


The 1,3,4-oxadiazole scaffold is a recognized bioisostere of amides and esters, making it a privileged structure in drug discovery [1]. However, the performance of an oxadiazole-containing compound is exquisitely sensitive to the identity of its substituents. A generic substitution of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol with, for example, its 5-phenyl analog (CAS 1537268-73-7) or its regioisomer 1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol (CAS 1311316-81-0) would fundamentally alter key physicochemical parameters such as lipophilicity (ΔXLogP3 = 1.2), molecular size (ΔMW = 62.07 Da), and conformational flexibility (ΔRotatable Bonds = 1) [2][3]. Such changes cascade into different solubility, permeability, and target-binding profiles, directly impacting the lead optimization trajectory. Furthermore, the specific 2-hydroxyethyl chain is a prime synthetic handle for esterification, etherification, or oxidation chemistry distinct from the secondary alcohol of its regioisomer. The following quantitative evidence delineates exactly where this compound's differentiation is grounded, enabling informed scientific procurement decisions.

Quantitative Differentiation Guide for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol vs. Closest Analogs


Enhanced Aqueous Solubility Predicted by a Lower XLogP3 Value Compared to the 5-Phenyl Analog

The target compound exhibits a computed XLogP3 of -0.2, significantly lower than the 1.0 measured for its direct 5-phenyl analog, 2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethan-1-ol [1][2]. This difference indicates substantially higher predicted aqueous solubility for the target compound, a critical advantage in fragment-based screening and early-stage in vitro assays.

Physicochemical profiling Lead-likeness Fragment-based drug discovery

Reduced Molecular Size and Rotatable Bond Count Relative to the 5-Phenyl Analog, Promoting Lead-Likeness

The target compound has a molecular weight of 128.13 g/mol and 2 rotatable bonds, compared to 190.20 g/mol and 3 rotatable bonds for the 5-phenyl analog [1][2]. With a molecular weight well below 250 Da and a rotatable bond count below 5, the target falls squarely within the core 'lead-like' space, whereas the larger phenyl analog begins to exit this favorable property range.

Fragment-based drug discovery Lead-like properties Ligand efficiency metrics

Functional Group Differentiation: Primary vs. Secondary Alcohol in Regioisomeric Analogs Enables Divergent Synthetic Pathways

The target compound features a primary alcohol at the end of a 2-ethyl chain, whereas its close regioisomer, 1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol (CAS 1311316-81-0), bears a secondary alcohol directly adjacent to the oxadiazole ring [1]. This structural difference dictates fundamentally different reactivity in common derivatization reactions such as esterification, oxidation, and nucleophilic substitution, providing distinct synthetic vectors.

Synthetic chemistry Building block versatility Regioselectivity

Application Scenarios for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol Based on Core Differentiated Evidence


Fragment-Based Drug Discovery Libraries Targeting Soluble, Low-Lipophilicity Chemical Space

Given its low computed XLogP3 (-0.2) and minimal molecular weight (128.13 Da), this compound is ideally suited for inclusion in fragment libraries designed to screen against targets with shallow or highly polar binding sites. Its high predicted solubility, compared directly to the 5-phenyl analog (ΔXLogP3 = 1.2), reduces the risk of false negatives due to aggregation or precipitation in biochemical assays [1][2].

Synthetic Intermediate for Oxadiazole-Containing Lead Series via Primary Alcohol Derivatization

The primary alcohol functionality of 2-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol allows for a wide array of chemical transformations, including esterification for prodrug strategies or coupling to larger pharmacophores. This contrasts with the secondary alcohol of its regioisomer, 1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol, where reactivity is sterically and electronically different . Researchers can therefore use this building block to precisely install the oxadiazole moiety at a linkable handle, streamlining SAR exploration.

Lead-Likeness Optimization Starting Point in CNS Drug Programs

The compound's topological polar surface area (TPSA) of 59.2 Ų and low number of rotatable bonds (2) are within the desired range for CNS drug candidates [1]. Its significantly lower molecular weight compared to the 5-phenyl analog (ΔMW = 62.07 Da) positions it favorably for lead-like property optimization, allowing room for molecular growth without breaching the physicochemical boundaries critical for blood-brain barrier penetration.

Quote Request

Request a Quote for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.